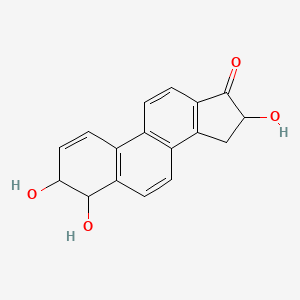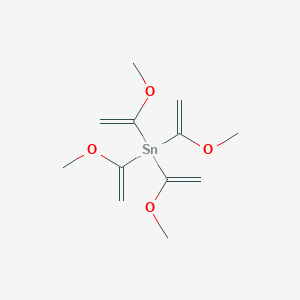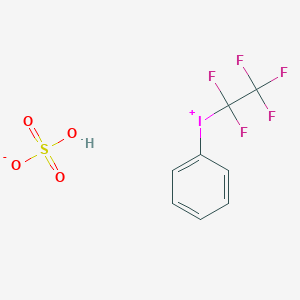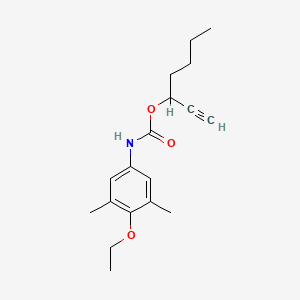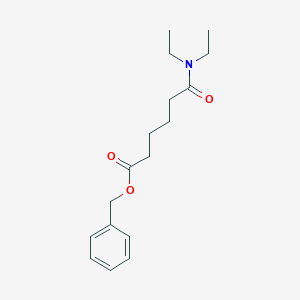![molecular formula C3H3F3N4O B14424236 [5-(Trifluoromethyl)-2H-tetrazol-2-yl]methanol CAS No. 86979-38-6](/img/structure/B14424236.png)
[5-(Trifluoromethyl)-2H-tetrazol-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(Trifluoromethyl)-2H-tetrazol-2-yl]methanol: is a chemical compound that features a trifluoromethyl group attached to a tetrazole ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of a suitable tetrazole precursor with trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source like tetrabutylammonium fluoride (TBAF) in a solvent such as tetrahydrofuran (THF) . The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods: Industrial production of [5-(Trifluoromethyl)-2H-tetrazol-2-yl]methanol may involve scalable processes that utilize continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-(Trifluoromethyl)-2H-tetrazol-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of trifluoromethyl-substituted aldehydes or carboxylic acids.
Reduction: Formation of trifluoromethyl-substituted alcohols or amines.
Substitution: Formation of various trifluoromethyl-substituted derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Material Science: It can be incorporated into polymers to improve their thermal stability and chemical resistance.
Biology:
Biochemical Probes: The compound can be used as a probe to study enzyme mechanisms and protein interactions.
Medicine:
Drug Development: It can serve as a building block for the synthesis of pharmaceuticals with improved bioavailability and metabolic stability.
Industry:
Agrochemicals: The compound can be used in the development of pesticides and herbicides with enhanced efficacy and environmental safety.
Mechanism of Action
The mechanism by which [5-(Trifluoromethyl)-2H-tetrazol-2-yl]methanol exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This can lead to the modulation of biochemical pathways and physiological responses.
Comparison with Similar Compounds
Trifluoromethanol: A compound with a trifluoromethyl group attached to a hydroxyl group.
Tetrazole: A five-membered ring containing four nitrogen atoms.
Comparison:
Uniqueness: [5-(Trifluoromethyl)-2H-tetrazol-2-yl]methanol combines the properties of both trifluoromethyl and tetrazole groups, making it more versatile in its applications compared to compounds with only one of these groups.
Chemical Properties: The presence of both trifluoromethyl and tetrazole groups can enhance the compound’s stability, reactivity, and binding affinity in various chemical and biological systems.
Properties
CAS No. |
86979-38-6 |
|---|---|
Molecular Formula |
C3H3F3N4O |
Molecular Weight |
168.08 g/mol |
IUPAC Name |
[5-(trifluoromethyl)tetrazol-2-yl]methanol |
InChI |
InChI=1S/C3H3F3N4O/c4-3(5,6)2-7-9-10(1-11)8-2/h11H,1H2 |
InChI Key |
KJYIMLVUNJGMGI-UHFFFAOYSA-N |
Canonical SMILES |
C(N1N=C(N=N1)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B14424162.png)

![2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol](/img/structure/B14424171.png)
![3,3-Dimethyl-9-propyl-2,4,8,10-tetraoxa-3-silaspiro[5.5]undecane](/img/structure/B14424176.png)
![1,2-Dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14424180.png)
![Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]-](/img/structure/B14424183.png)

